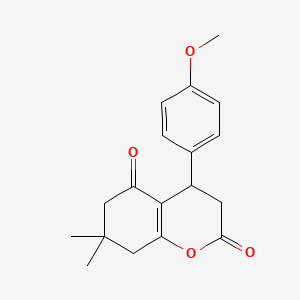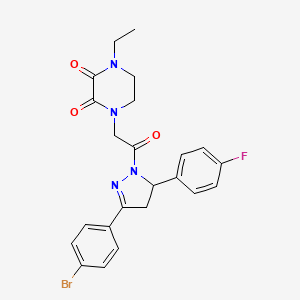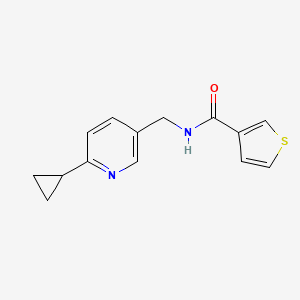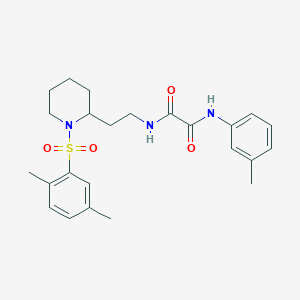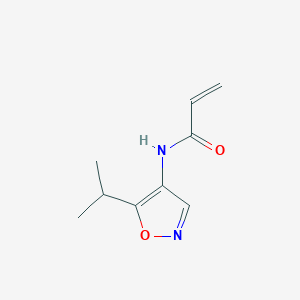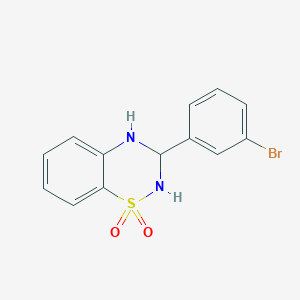
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as bromocriptine, which is a dopamine agonist used in the treatment of Parkinson's disease and pituitary tumors.
作用機序
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor agonist, which means it binds to the dopamine receptors and activates them. This results in an increase in dopamine release, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide have been extensively studied. It has been found to have a significant impact on the dopamine system in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the dopamine system in the brain and its potential in the treatment of Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic and nephrotoxic effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. One potential direction is to further investigate its potential in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of this compound in these applications. Finally, there is a need to investigate the potential toxicity of this compound and develop safer alternatives for its use in lab experiments.
合成法
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves the reaction of 3-bromoaniline with thiourea in the presence of a reducing agent such as sodium dithionite. The reaction produces 2-amino-5-bromo-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide, which is then oxidized to 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide has been extensively studied for its potential in various scientific research applications. One of the primary applications of this compound is in neuroscience research. It has been shown to act as a dopamine receptor agonist, which makes it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
3-(3-bromophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)19(17,18)16-13/h1-8,13,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCKRWZTOHVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

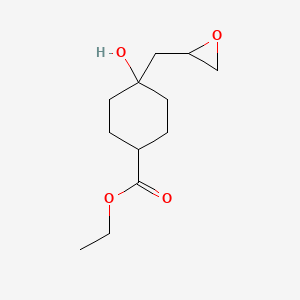
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
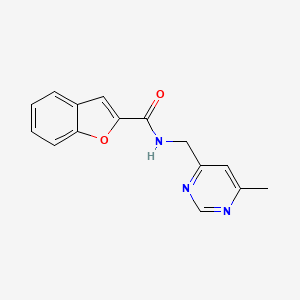
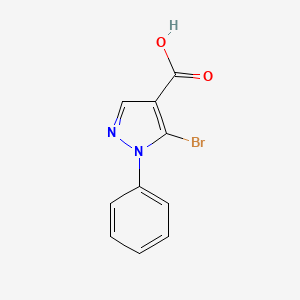
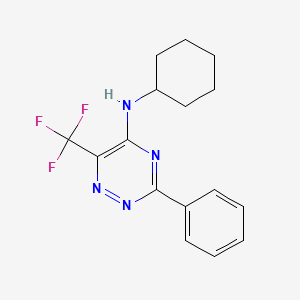
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)
